molecular formula C12H19BClNO2 B1439222 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride CAS No. 850567-51-0

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Cat. No. B1439222
CAS RN: 850567-51-0
M. Wt: 255.55 g/mol
InChI Key: JKYHLNAXOSAGCE-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C12H18BNO2 . It is a product of Thermo Scientific Chemicals, originally part of the Acros Organics product portfolio .


Molecular Structure Analysis

The molecular structure of this compound consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborolane ring. This ring is substituted with two methyl groups and an aniline group .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. It has an enthalpy of vaporization of 59.6±3.0 kJ/mol and a flash point of 166.2±23.2 °C .

Scientific Research Applications

Synthesis of Tumor-Inhibiting Compounds

3-Aminophenylboronic acid pinacol ester is used as a starting material for synthesizing 6-(hetero)arylthieno[3,2-b]pyridines, which have shown potential in selectively inhibiting human tumor cells .

Functionalization in Drug Development

This compound is involved in the functionalization of deuteroporphyrin IX dimethyl ester through Suzuki-Miyaura coupling, a process significant in drug development .

Borylation Reactions

It serves as a reagent for borylation at the benzylic C-H bond of alkylbenzenes, forming pinacol benzyl boronate in the presence of a palladium catalyst .

Hydroboration of Alkynes and Alkenes

The compound is used in hydroboration reactions with alkyl or aryl alkynes and alkenes, facilitated by transition metal catalysts .

Fluorescent Probes and Analytical Reagents

It has applications as a fluorescent probe and analytical reagent, aiding in various chemical analyses .

Polymer Synthesis

It is utilized in the synthesis of intermediates for generating conjugated copolymers, which are important materials in electronics and photonics .

Bioprobe and Keypad System Development

The compound is also used in preparing Hexaphenylbenzene derivatives, which can function as potential bioprobes and components in multichannel keypad systems .

Hydrolysis Studies

Studies on the susceptibility to hydrolysis of phenylboronic pinacol esters, including this compound, provide insights into reaction kinetics influenced by substituents and pH levels .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9;/h5-8H,14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYHLNAXOSAGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657273
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

CAS RN

850567-51-0
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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